

A Technical Guide to the Thermodynamic Properties of Amorphous Iron(III) Hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(III) hydroxide*

Cat. No.: B7824273

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorphous **iron(III) hydroxide**, often referred to as ferrihydrite, is a key material in various scientific and industrial fields, including environmental science, catalysis, and notably, drug development.^[1] Its high surface area and sorption capacity make it an attractive candidate for applications such as drug delivery and as an adsorbent for impurities.^{[2][3]} However, its amorphous and metastable nature presents challenges in characterizing its fundamental properties.^{[1][2]} A thorough understanding of the thermodynamic properties of amorphous **iron(III) hydroxide** is crucial for predicting its stability, reactivity, and behavior in different environments, which is essential for the rational design of drug delivery systems and other biomedical applications. This technical guide provides an in-depth overview of the core thermodynamic properties of amorphous **iron(III) hydroxide**, details the experimental protocols used for their determination, and outlines a typical workflow for its synthesis and characterization.

Thermodynamic Data

The thermodynamic properties of amorphous **iron(III) hydroxide**, particularly the 2-line ferrihydrite form, are critical for understanding its stability and transformation pathways.^[2] Unlike its crystalline counterparts like goethite and hematite, amorphous **iron(III) hydroxide** is thermodynamically unstable and tends to transform into more stable phases over time.^{[4][5][6]}

The following table summarizes key quantitative thermodynamic data for 2-line ferrihydrite at standard conditions (298.15 K and 1 bar).

Thermodynamic Property	Symbol	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation	ΔH°_f	-534.6 \pm 1.0 (for stoichiometric FeOOH)	kJ·mol ⁻¹	[7]
Standard Molar Entropy	S°	69.8 \pm 0.2 (for stoichiometric FeOOH)	J·K ⁻¹ ·mol ⁻¹	[7]
Standard Gibbs Free Energy of Formation	ΔG°_f	-708.5 \pm 2.0 to -705.2 \pm 2.0	kJ·mol ⁻¹	[8]
		-465.3 \pm 1.0 (for stoichiometric FeOOH)	kJ·mol ⁻¹	[7]
Solubility Product	K_{sp}	Varies significantly with age and conditions	-	[9]

Experimental Protocols

The determination of the thermodynamic properties of amorphous materials requires specialized experimental techniques. The following sections detail the methodologies for two key experimental procedures.

Acid-Solution Calorimetry for Enthalpy of Formation

Acid-solution calorimetry is a common technique used to determine the enthalpy of formation of minerals and other inorganic compounds.[10]

Objective: To measure the enthalpy of dissolution of amorphous **iron(III) hydroxide** in a strong acid, which can then be used in a thermochemical cycle to calculate the standard enthalpy of formation.

Methodology:

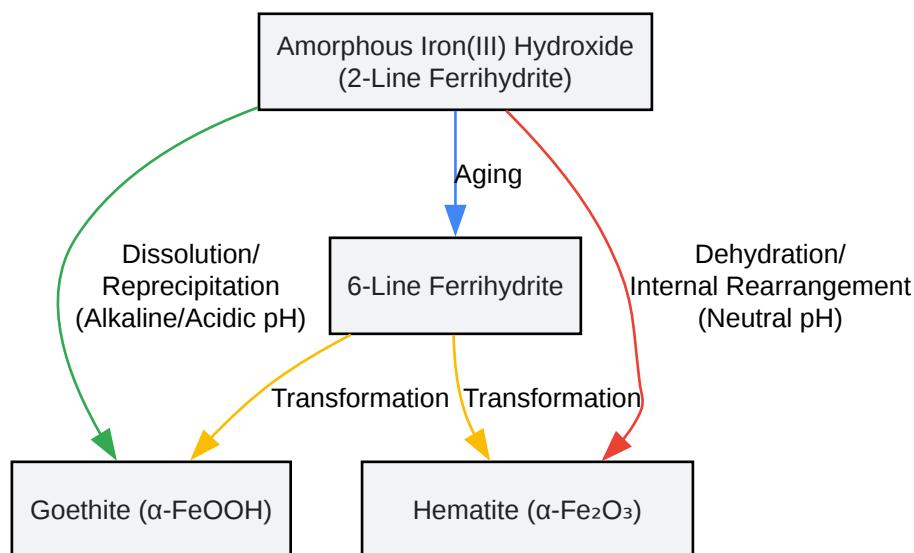
- Calorimeter Setup: A constant-temperature environment is maintained using a water bath. The calorimeter itself typically consists of a reaction vessel (e.g., a Dewar flask) equipped with a sensitive temperature probe (thermistor), a stirrer, and a port for sample introduction. [\[11\]](#)[\[12\]](#)
- Solvent Preparation: A strong acid, such as 5 N HCl, is used as the solvent.[\[8\]](#) The volume of the acid is precisely measured and placed in the reaction vessel.
- Temperature Equilibration: The calorimeter is allowed to reach thermal equilibrium, indicated by a stable temperature reading.[\[11\]](#)[\[12\]](#)
- Sample Preparation: A precisely weighed sample of the amorphous **iron(III) hydroxide** is encapsulated in a sample holder.
- Dissolution and Data Acquisition: The sample is introduced into the acid, and the temperature change of the solution is recorded over time until the reaction is complete and the temperature returns to a stable baseline.[\[11\]](#)[\[13\]](#)
- Calibration: The heat capacity of the calorimeter and the solvent is determined by performing a similar experiment with a substance of known enthalpy of reaction, such as KCl.[\[14\]](#)
- Calculation: The enthalpy of dissolution is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system. This value is then used in a Hess's Law cycle with the known enthalpies of formation of the other reactants and products (e.g., H₂O, FeCl₃(aq)) to determine the standard enthalpy of formation of the amorphous **iron(III) hydroxide**.[\[11\]](#)[\[13\]](#)

Potentiometric Titration for Solubility Product (K_{sp}) Determination

Potentiometric titration is a versatile method for determining the concentration of a substance in solution and can be adapted to find the solubility product of sparingly soluble salts like **iron(III) hydroxide**.[\[15\]](#)

Objective: To determine the hydroxide ion concentration in a saturated solution of amorphous **iron(III) hydroxide**, from which the solubility product can be calculated.

Methodology:

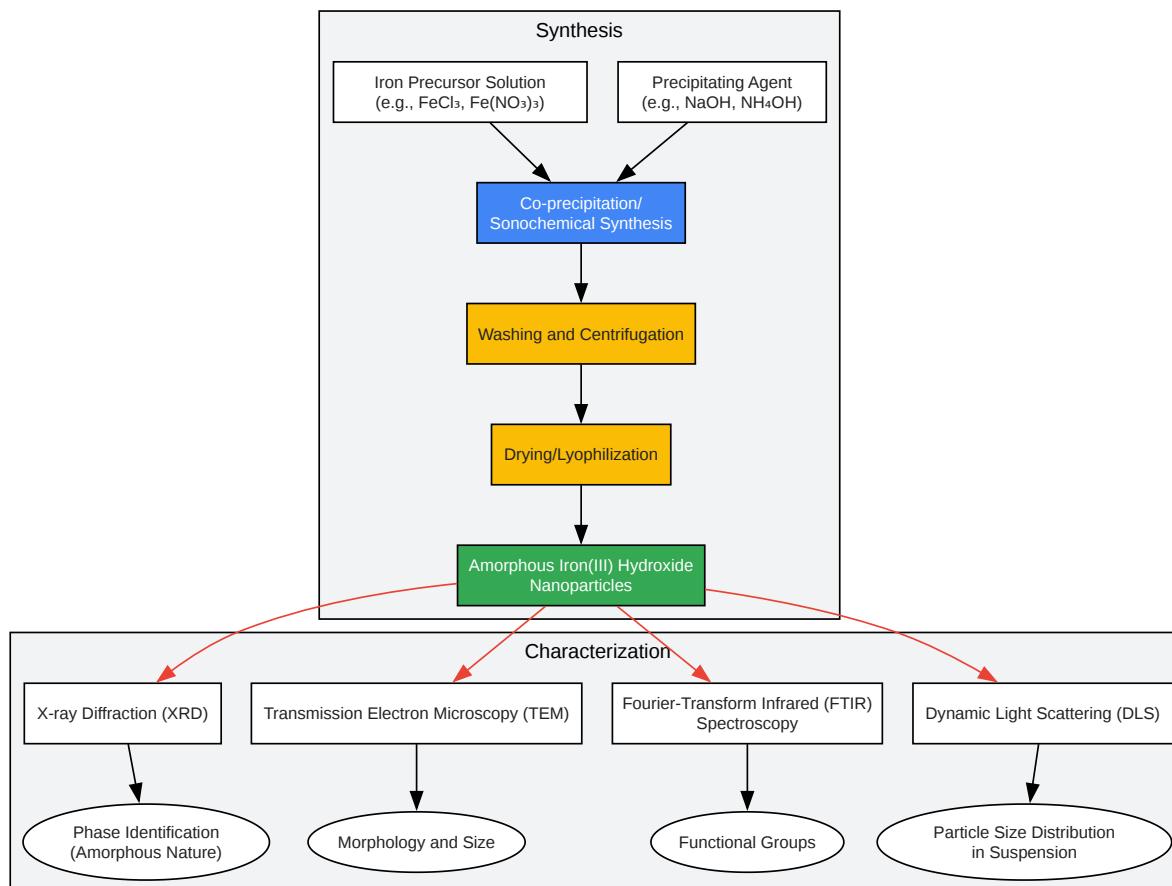

- Preparation of Saturated Solution: A suspension of amorphous **iron(III) hydroxide** in deionized water is stirred for an extended period to ensure equilibrium is reached and a saturated solution is formed.[\[16\]](#)[\[17\]](#)
- Filtration: The saturated solution is filtered to remove any solid particles.[\[18\]](#)
- Titration Setup: A known volume of the clear filtrate is placed in a beaker with a magnetic stirrer. A pH electrode, calibrated with standard buffer solutions, is immersed in the solution.[\[16\]](#)
- Titration: A standardized solution of a strong acid (e.g., HCl) of known concentration is added incrementally to the filtrate from a burette.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Equivalence Point Determination: The equivalence point of the titration, where all the hydroxide ions have been neutralized by the acid, is determined from the point of maximum slope on the titration curve (a plot of pH versus titrant volume).[\[16\]](#)
- Calculation:
 - The moles of acid added at the equivalence point are calculated.
 - From the stoichiometry of the neutralization reaction ($H^+ + OH^- \rightarrow H_2O$), the moles of hydroxide ions in the filtrate sample are determined.
 - The concentration of hydroxide ions $[OH^-]$ in the saturated solution is then calculated.

- The concentration of Fe^{3+} is determined from the stoichiometry of the dissolution of Fe(OH)_3 ($\text{Fe(OH)}_3 \rightleftharpoons \text{Fe}^{3+} + 3\text{OH}^-$), where $[\text{Fe}^{3+}] = 1/3 [\text{OH}^-]$.
- Finally, the solubility product is calculated using the expression: $K_{\text{sp}} = [\text{Fe}^{3+}][\text{OH}^-]^3$.^[19]

Visualizations

Transformation Pathway of Amorphous Iron(III) Hydroxide

The following diagram illustrates the transformation of amorphous **iron(III) hydroxide** (ferrihydrite) into more stable crystalline phases, a key consideration for its application and stability.



[Click to download full resolution via product page](#)

Transformation of Amorphous Iron(III) Hydroxide.

Experimental Workflow: Synthesis and Characterization

This diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of amorphous **iron(III) hydroxide** nanoparticles for biomedical applications.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferrihydrite - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Line ferrihydrite: synthesis, characterization and its adsorption behaviour for removal of Pb(ii), Cd(ii), Cu(ii) and Zn(ii) from aqueous solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of two-line ferrihydrite to goethite and hematite as a function of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Procedure [chem.fsu.edu]
- 13. Exp. 9: Calorimetry and Hess' Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 14. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]
- 15. researchgate.net [researchgate.net]
- 16. employees.oneonta.edu [employees.oneonta.edu]
- 17. rmfabicon.wordpress.com [rmfabicon.wordpress.com]
- 18. mhchem.org [mhchem.org]
- 19. ChemTeam: Calculate K_{sp} when Given Titration Data [chemteam.info]

- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Amorphous Iron(III) Hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7824273#thermodynamic-properties-of-amorphous-iron-iii-hydroxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com